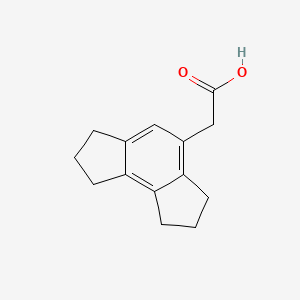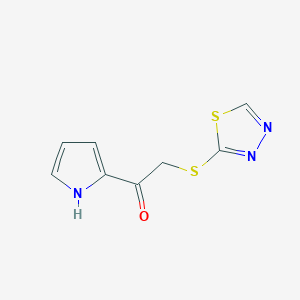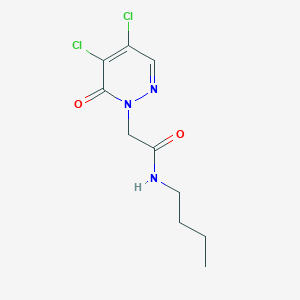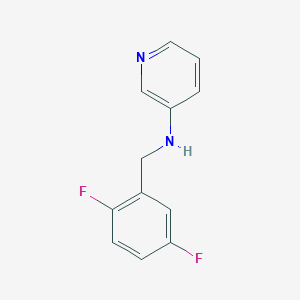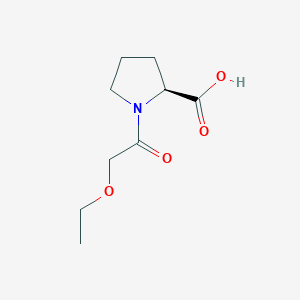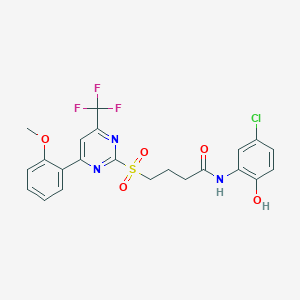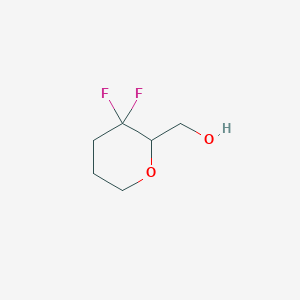
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol is a fluorinated organic compound with the molecular formula C6H10F2O2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, with two fluorine atoms attached to the third carbon and a hydroxymethyl group at the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol typically involves the fluorination of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-2-methanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the substitution of hydrogen atoms with fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product .
化学反应分析
Types of Reactions
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of (3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol involves its interaction with molecular targets through its fluorine atoms and hydroxymethyl group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall reactivity and potential biological activity .
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A non-fluorinated analog with similar structural features but different reactivity and properties.
2,2-Difluorotetrahydrofuran: Another fluorinated heterocycle with different ring structure and chemical behavior.
Fluorinated alcohols: Compounds with fluorine atoms and hydroxyl groups, but different ring structures and substitution patterns.
Uniqueness
(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C6H10F2O2 |
|---|---|
分子量 |
152.14 g/mol |
IUPAC 名称 |
(3,3-difluorooxan-2-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)2-1-3-10-5(6)4-9/h5,9H,1-4H2 |
InChI 键 |
KIYZGHDTEUMZPO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(OC1)CO)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
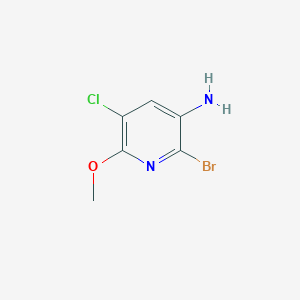
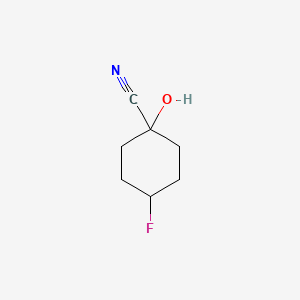
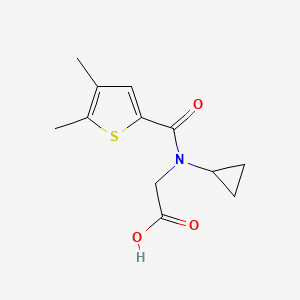

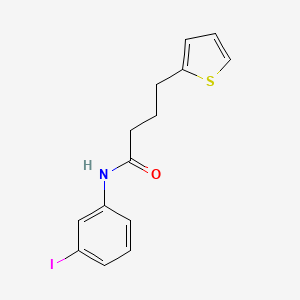
![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)
